![molecular formula C18H19ClN2O3 B2434733 [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-16-9](/img/structure/B2434733.png)
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood. However, it has been shown to have an inhibitory effect on various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs and toxins. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors in the brain, which can affect neurotransmitter release and uptake.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for certain enzymes and receptors, which can make it an ideal candidate for studying specific biochemical pathways. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Orientations Futures
There are many future directions for research on [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, future research could focus on developing new synthesis methods for [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate that are more efficient and cost-effective. Finally, future research could focus on exploring the mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in more detail to better understand its biochemical and physiological effects.
Méthodes De Synthèse
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-amino-4-phenylbutyric acid, followed by the addition of methyl chloroformate. This process results in the formation of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate.
Applications De Recherche Scientifique
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been widely studied for its potential use in scientific research. This compound has been shown to have various applications in the field of biochemistry and pharmacology, including the study of enzyme inhibition, receptor binding, and drug metabolism. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13(7-8-14-5-3-2-4-6-14)21-17(22)12-24-18(23)15-9-10-16(19)20-11-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPNYXNLCUAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

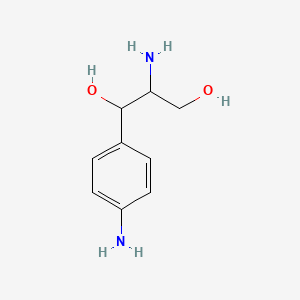
![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2434651.png)
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)

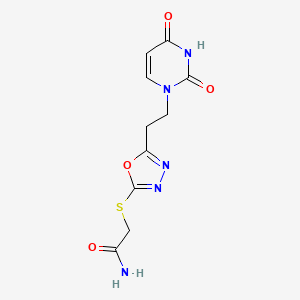
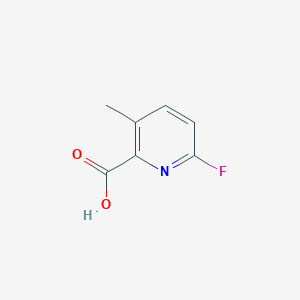
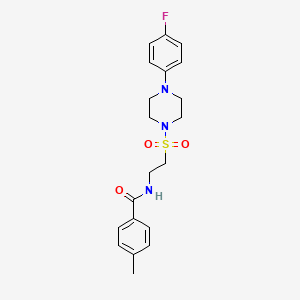
![1-(3-Chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)
![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

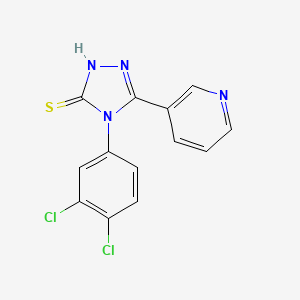
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)
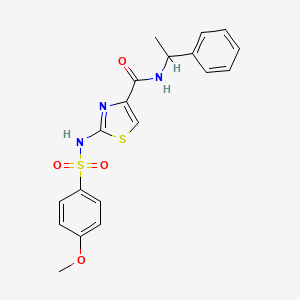
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)